1,4-Diaminobutane
1,4-Diaminobutane
Putrescine is a four carbon diamine produced during tissue decomposition by the decarboxylation of amino acids. Polyamines, including putrescine, may act as growth factors that promote cell division; however, putrescine is toxic at high doses.
Putrescine, also known as 1, 4-butanediamine or 1, 4-diaminobutane, belongs to the class of organic compounds known as monoalkylamines. These are organic compounds containing an primary aliphatic amine group. Putrescine exists as a solid, soluble (in water), and a very strong basic compound (based on its pKa). Putrescine has been found throughout most human tissues, and has also been detected in most biofluids, including cerebrospinal fluid, saliva, blood, and urine. Within the cell, putrescine is primarily located in the mitochondria and cytoplasm. Putrescine exists in all eukaryotes, ranging from yeast to humans. S-Adenosylmethioninamine and putrescine can be converted into 5'-methylthioadenosine and spermidine through the action of the enzyme spermidine synthase. In humans, putrescine is involved in the methionine metabolism pathway and spermidine and spermine biosynthesis pathway. Putrescine is also involved in several metabolic disorders, some of which include S-adenosylhomocysteine (sah) hydrolase deficiency, methylenetetrahydrofolate reductase deficiency (MTHFRD), cystathionine Beta-synthase deficiency, and the hypermethioninemia pathway. Outside of the human body, putrescine can be found in french plantain. This makes putrescine a potential biomarker for the consumption of this food product. Putrescine is a potentially toxic compound.
Putrescine is a four-carbon alkane-alpha,omega-diamine. It is obtained by the breakdown of amino acids and is responsible for the foul odour of putrefying flesh. It has a role as a fundamental metabolite and an antioxidant. It is a conjugate base of a 1,4-butanediammonium.
Putrescine, also known as 1, 4-butanediamine or 1, 4-diaminobutane, belongs to the class of organic compounds known as monoalkylamines. These are organic compounds containing an primary aliphatic amine group. Putrescine exists as a solid, soluble (in water), and a very strong basic compound (based on its pKa). Putrescine has been found throughout most human tissues, and has also been detected in most biofluids, including cerebrospinal fluid, saliva, blood, and urine. Within the cell, putrescine is primarily located in the mitochondria and cytoplasm. Putrescine exists in all eukaryotes, ranging from yeast to humans. S-Adenosylmethioninamine and putrescine can be converted into 5'-methylthioadenosine and spermidine through the action of the enzyme spermidine synthase. In humans, putrescine is involved in the methionine metabolism pathway and spermidine and spermine biosynthesis pathway. Putrescine is also involved in several metabolic disorders, some of which include S-adenosylhomocysteine (sah) hydrolase deficiency, methylenetetrahydrofolate reductase deficiency (MTHFRD), cystathionine Beta-synthase deficiency, and the hypermethioninemia pathway. Outside of the human body, putrescine can be found in french plantain. This makes putrescine a potential biomarker for the consumption of this food product. Putrescine is a potentially toxic compound.
Putrescine is a four-carbon alkane-alpha,omega-diamine. It is obtained by the breakdown of amino acids and is responsible for the foul odour of putrefying flesh. It has a role as a fundamental metabolite and an antioxidant. It is a conjugate base of a 1,4-butanediammonium.
Brand Name:
Vulcanchem
CAS No.:
110-60-1
VCID:
VC0046682
InChI:
InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2
SMILES:
C(CCN)CN
Molecular Formula:
C4H12N2
Molecular Weight:
88.15 g/mol
1,4-Diaminobutane
CAS No.: 110-60-1
Reference Standards
VCID: VC0046682
Molecular Formula: C4H12N2
Molecular Weight: 88.15 g/mol
CAS No. | 110-60-1 |
---|---|
Product Name | 1,4-Diaminobutane |
Molecular Formula | C4H12N2 |
Molecular Weight | 88.15 g/mol |
IUPAC Name | butane-1,4-diamine |
Standard InChI | InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2 |
Standard InChIKey | KIDHWZJUCRJVML-UHFFFAOYSA-N |
SMILES | C(CCN)CN |
Canonical SMILES | C(CCN)CN |
Boiling Point | 158.5 °C |
Colorform | Colorless oil Colorless crystals Leaflets |
Density | 0.877 g/cu cm at 25 °C |
Melting Point | 27.5 °C 27.5°C |
Physical Description | Solid |
Description | Putrescine is a four carbon diamine produced during tissue decomposition by the decarboxylation of amino acids. Polyamines, including putrescine, may act as growth factors that promote cell division; however, putrescine is toxic at high doses. Putrescine, also known as 1, 4-butanediamine or 1, 4-diaminobutane, belongs to the class of organic compounds known as monoalkylamines. These are organic compounds containing an primary aliphatic amine group. Putrescine exists as a solid, soluble (in water), and a very strong basic compound (based on its pKa). Putrescine has been found throughout most human tissues, and has also been detected in most biofluids, including cerebrospinal fluid, saliva, blood, and urine. Within the cell, putrescine is primarily located in the mitochondria and cytoplasm. Putrescine exists in all eukaryotes, ranging from yeast to humans. S-Adenosylmethioninamine and putrescine can be converted into 5'-methylthioadenosine and spermidine through the action of the enzyme spermidine synthase. In humans, putrescine is involved in the methionine metabolism pathway and spermidine and spermine biosynthesis pathway. Putrescine is also involved in several metabolic disorders, some of which include S-adenosylhomocysteine (sah) hydrolase deficiency, methylenetetrahydrofolate reductase deficiency (MTHFRD), cystathionine Beta-synthase deficiency, and the hypermethioninemia pathway. Outside of the human body, putrescine can be found in french plantain. This makes putrescine a potential biomarker for the consumption of this food product. Putrescine is a potentially toxic compound. Putrescine is a four-carbon alkane-alpha,omega-diamine. It is obtained by the breakdown of amino acids and is responsible for the foul odour of putrefying flesh. It has a role as a fundamental metabolite and an antioxidant. It is a conjugate base of a 1,4-butanediammonium. |
Solubility | Soluble in water with strongly basic reaction Very soluble in water Miscible with water /assigned value 1X10+6 mg/L at 25 °C/ (est) |
Synonyms | Tetramethylenediamine; 1,4-Butylenediamine; 1,4-Diamino-n-butane; 1,4-Tetramethylenediamine; NSC 60545; Putramine; Putrascine; Putrescin; Putrescine; α,ω-Butanediamine; |
Vapor Pressure | 2.33 mm Hg at 25 °C (est) |
PubChem Compound | 1045 |
Last Modified | Dec 23 2021 |
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